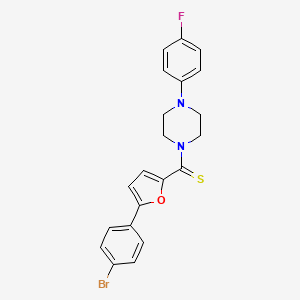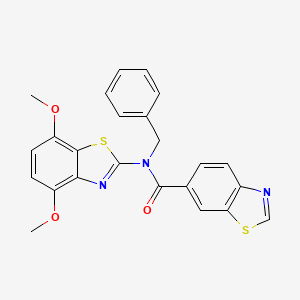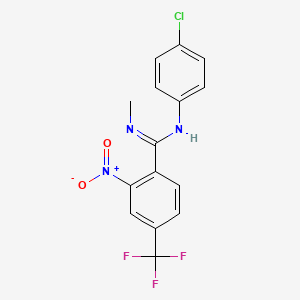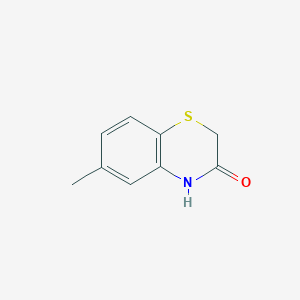![molecular formula C11H14ClNO B2796677 (1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride CAS No. 2305202-69-9](/img/structure/B2796677.png)
(1'R,4R)-Spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride is a complex organic compound characterized by a spirocyclic structure. This compound features a spiro linkage between a dihydrochromene moiety and a cyclopropane ring, with an amine group attached to the cyclopropane. The hydrochloride salt form enhances its solubility in aqueous solutions, making it more suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride typically involves multiple steps:
Formation of the Dihydrochromene Moiety: This can be achieved through a cyclization reaction involving a phenol derivative and an appropriate alkene under acidic conditions.
Spirocyclization: The dihydrochromene intermediate undergoes a spirocyclization reaction with a cyclopropane precursor. This step often requires a catalyst, such as a Lewis acid, to facilitate the formation of the spiro linkage.
Amination: Introduction of the amine group to the cyclopropane ring can be performed using an amination reagent like ammonia or an amine derivative under basic conditions.
Formation of Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of (1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the desired reaction conditions and minimizing impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydrochromene moiety, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the cyclopropane ring, potentially opening it to form linear or branched products.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Linear or branched amines.
Substitution: N-alkyl or N-acyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.
Medicine
In medicine, (1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride is investigated for its therapeutic potential. It is explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry
In the industrial sector, the compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Wirkmechanismus
The mechanism of action of (1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological macromolecules, while the spirocyclic structure provides a rigid framework that can modulate the activity of enzymes and receptors. The compound’s effects are mediated through pathways involving signal transduction and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine: Lacks the hydrochloride salt form, resulting in different solubility and stability properties.
Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different reactivity and applications.
Uniqueness
(1’R,4R)-Spiro[2,3-dihydrochromene-4,2’-cyclopropane]-1’-amine;hydrochloride is unique due to its specific stereochemistry and the presence of both an amine group and a hydrochloride salt. This combination of features enhances its solubility, stability, and reactivity, making it a versatile compound for various scientific and industrial applications.
Eigenschaften
IUPAC Name |
(1'R,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-10-7-11(10)5-6-13-9-4-2-1-3-8(9)11;/h1-4,10H,5-7,12H2;1H/t10-,11+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTRRQNOUAVNCA-DHXVBOOMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2C13CC3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=CC=CC=C2[C@@]13C[C@H]3N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
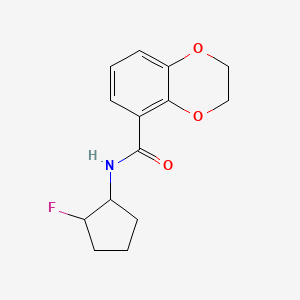
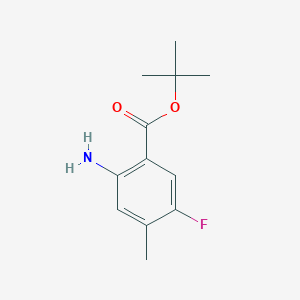
![N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,4-DICHLOROBENZAMIDE](/img/structure/B2796598.png)
![7-chloro-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide](/img/structure/B2796599.png)
![N-{2-[1-(4-fluorobenzenesulfonyl)piperidin-2-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2796600.png)
![N-CYCLOHEPTYL-3-(4-ETHYLBENZENESULFONYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE](/img/structure/B2796601.png)
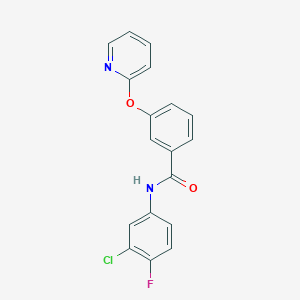
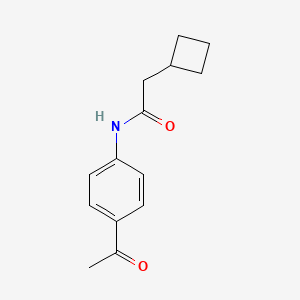
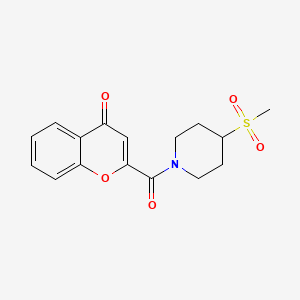
![2-{8-[(2,4-dimethylphenyl)sulfanyl]-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2796608.png)
